Cas no 1806921-93-6 (3-Bromo-5-cyano-6-(difluoromethyl)-2-methylpyridine)

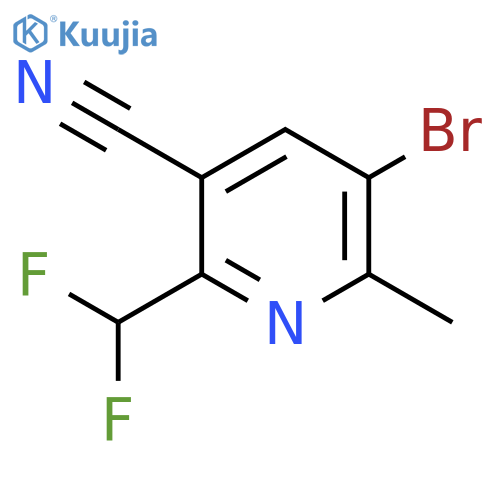

1806921-93-6 structure

商品名:3-Bromo-5-cyano-6-(difluoromethyl)-2-methylpyridine

CAS番号:1806921-93-6

MF:C8H5BrF2N2

メガワット:247.039507627487

CID:4858904

3-Bromo-5-cyano-6-(difluoromethyl)-2-methylpyridine 化学的及び物理的性質

名前と識別子

-

- 3-Bromo-5-cyano-6-(difluoromethyl)-2-methylpyridine

-

- インチ: 1S/C8H5BrF2N2/c1-4-6(9)2-5(3-12)7(13-4)8(10)11/h2,8H,1H3

- InChIKey: RDKSDZAKPDPBJK-UHFFFAOYSA-N

- ほほえんだ: BrC1C=C(C#N)C(C(F)F)=NC=1C

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 225

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 36.7

3-Bromo-5-cyano-6-(difluoromethyl)-2-methylpyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029062699-500mg |

3-Bromo-5-cyano-6-(difluoromethyl)-2-methylpyridine |

1806921-93-6 | 97% | 500mg |

$1,646.30 | 2022-03-31 | |

| Alichem | A029062699-1g |

3-Bromo-5-cyano-6-(difluoromethyl)-2-methylpyridine |

1806921-93-6 | 97% | 1g |

$3,099.20 | 2022-03-31 | |

| Alichem | A029062699-250mg |

3-Bromo-5-cyano-6-(difluoromethyl)-2-methylpyridine |

1806921-93-6 | 97% | 250mg |

$998.40 | 2022-03-31 |

3-Bromo-5-cyano-6-(difluoromethyl)-2-methylpyridine 関連文献

-

Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096

-

Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326

-

Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

-

Yoshiteru Itagaki,Ramakant M. Kadam,Anders Lund,Einar Sagstuen,Janina Goslar Phys. Chem. Chem. Phys., 2000,2, 37-42

1806921-93-6 (3-Bromo-5-cyano-6-(difluoromethyl)-2-methylpyridine) 関連製品

- 849353-34-0(4-bromopyrimidin-5-amine)

- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)

- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)

- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)

- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)

- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)

- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)

- 506-17-2(cis-Vaccenic acid)

- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)

推奨される供給者

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量